molecular formula C5H9N3O B13315939 3-(1,2,4-Oxadiazol-5-yl)propan-1-amine

3-(1,2,4-Oxadiazol-5-yl)propan-1-amine

Cat. No.: B13315939
M. Wt: 127.14 g/mol
InChI Key: LCEQBRYPGBYHPW-UHFFFAOYSA-N
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Description

3-(1,2,4-Oxadiazol-5-yl)propan-1-amine is a heterocyclic compound featuring a 1,2,4-oxadiazole ring attached to a propan-1-amine group The 1,2,4-oxadiazole ring is a five-membered ring containing two nitrogen atoms and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1,2,4-oxadiazol-5-yl)propan-1-amine typically involves the cyclization of amidoximes with carboxylic acid derivatives. One common method is the reaction of an amidoxime with an acyl chloride, an anhydride, or an activated carboxylic acid in a suitable solvent, followed by cyclocondensation in the presence of a base such as tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) at room temperature .

Industrial Production Methods: Industrial production methods for 1,2,4-oxadiazoles often involve scalable one-pot syntheses. For instance, amidoximes can be reacted with various carboxyl derivatives or aldehydes in aprotic bipolar solvents like dimethyl sulfoxide (DMSO) in the presence of inorganic bases . This method is advantageous due to its efficiency and the ability to produce large quantities of the desired product.

Chemical Reactions Analysis

Types of Reactions: 3-(1,2,4-Oxadiazol-5-yl)propan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxadiazolium salts, while reduction can produce various reduced heterocycles .

Mechanism of Action

The mechanism of action of 3-(1,2,4-oxadiazol-5-yl)propan-1-amine involves its interaction with specific molecular targets. The oxadiazole ring can act as a bioisostere, mimicking the properties of other functional groups such as amides or esters. This allows the compound to interact with enzymes, receptors, or other proteins, potentially inhibiting their activity or modulating their function . The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Uniqueness: 3-(1,2,4-Oxadiazol-5-yl)propan-1-amine is unique due to its specific ring structure, which imparts distinct chemical and biological properties. The 1,2,4-oxadiazole ring is less aromatic compared to other oxadiazole isomers, making it more reactive and versatile in synthetic applications .

Properties

Molecular Formula

C5H9N3O

Molecular Weight

127.14 g/mol

IUPAC Name

3-(1,2,4-oxadiazol-5-yl)propan-1-amine

InChI

InChI=1S/C5H9N3O/c6-3-1-2-5-7-4-8-9-5/h4H,1-3,6H2

InChI Key

LCEQBRYPGBYHPW-UHFFFAOYSA-N

Canonical SMILES

C1=NOC(=N1)CCCN

Origin of Product

United States

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